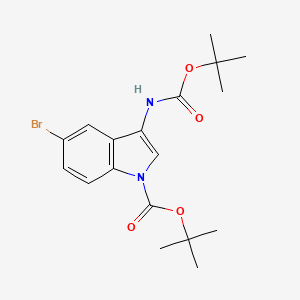
Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a tert-butoxycarbonyl-protected amino group attached to the indole ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl carbamate in the presence of a base like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactors enhances the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Triethylamine: Used as a base in various reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while deprotection reactions yield the free amino derivative.
科学研究应用
Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed in the construction of complex organic molecules.
Biological Studies: Utilized in the study of indole-based biological activities.
作用机制
The mechanism of action of tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate involves its reactivity towards various chemical reagents. The bromine atom and tert-butoxycarbonyl-protected amino group play crucial roles in its chemical behavior. The compound can interact with molecular targets through substitution and coupling reactions, leading to the formation of new chemical entities .
相似化合物的比较
Similar Compounds
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: Similar in structure but contains a pyridine ring instead of an indole ring.
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Contains both bromine and chlorine atoms on a pyridine ring.
Uniqueness
Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate is unique due to its indole core structure, which imparts distinct chemical properties and reactivity compared to pyridine-based compounds. The presence of the tert-butoxycarbonyl-protected amino group also adds to its versatility in synthetic applications.
生物活性
Tert-butyl 5-bromo-3-((tert-butoxycarbonyl)amino)-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that underline its efficacy and applications.
Chemical Structure and Synthesis
The compound's molecular formula is C15H18BrN2O4, with a molecular weight of approximately 368.22 g/mol. The synthesis typically involves the reaction of tert-butyl 5-bromoindole with a tert-butoxycarbonyl (Boc) protected amine, utilizing standard organic synthesis techniques.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of indole compounds exhibit antimicrobial activities. This compound has shown promising results against various bacterial strains. In vitro tests indicated that the compound inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, depending on the strain .
Anticancer Activity
Indole derivatives are well-known for their anticancer properties. In particular, this compound has been evaluated for its effects on several cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound exhibited significant cytotoxicity, with IC50 values around 10 µM for MCF-7 cells and 15 µM for HT-29 cells after 48 hours of treatment. Mechanistic studies suggest that the compound induces apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of malarial aspartate transcarbamoylase (PfATC), an enzyme critical for nucleotide biosynthesis in Plasmodium falciparum. The compound demonstrated an IC50 value of approximately 250 nM, indicating strong inhibition compared to other tested compounds in the BDA series .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Groningen investigated the antimicrobial efficacy of various indole derivatives, including this compound. The study utilized a broth microdilution method to determine MICs against multiple bacterial strains. Results indicated that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Mechanism
In a separate investigation published in Cancer Letters, researchers examined the anticancer mechanism of this compound on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to a significant increase in early and late apoptotic cells. Additionally, Western blot analysis confirmed upregulation of cleaved caspase-3 and PARP, which are markers of apoptosis .
属性
分子式 |
C18H23BrN2O4 |
|---|---|
分子量 |
411.3 g/mol |
IUPAC 名称 |
tert-butyl 5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-1-carboxylate |
InChI |
InChI=1S/C18H23BrN2O4/c1-17(2,3)24-15(22)20-13-10-21(16(23)25-18(4,5)6)14-8-7-11(19)9-12(13)14/h7-10H,1-6H3,(H,20,22) |
InChI 键 |
TVTLSBIZQFMYHD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CN(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















